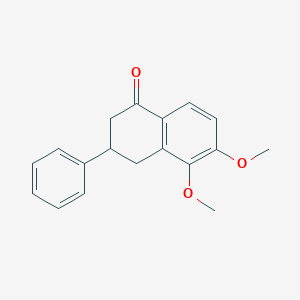
5,6-Dimethoxy-3-phenyl-3,4-dihydronaphthalen-1(2H)-one
描述
5,6-Dimethoxy-3-phenyl-3,4-dihydronaphthalen-1(2H)-one is a useful research compound. Its molecular formula is C18H18O3 and its molecular weight is 282.339. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5,6-Dimethoxy-3-phenyl-3,4-dihydronaphthalen-1(2H)-one (also known as dimemebfe) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and microbiology. This article synthesizes existing research findings on its biological activity, highlighting its anticancer and antibacterial properties.
- Molecular Formula : C18H18O3
- Molecular Weight : 282.339 g/mol
- CAS Number : 70432-91-6
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. A notable study by Wang et al. (2017) demonstrated that specific derivatives showed cytotoxic effects against various human cancer cell lines, including HeLa and HepG2. The mechanism of action appears to involve the inhibition of the Bcl-2 protein, which is crucial in regulating apoptosis.
Table 1: Anticancer Activity of Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 6b | HeLa | 12.5 | Bcl-2 inhibition |
| 6d | HepG2 | 15.0 | Bcl-2 inhibition |
| DOX | HeLa | 10.0 | Topoisomerase II inhibition |
Note: IC50 values represent the concentration required to inhibit cell growth by 50%.
Antibacterial Activity
In addition to its anticancer properties, this compound has been evaluated for antibacterial activity. Research has shown that it can inhibit the growth of various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE). The mechanism involves binding to bacterial proteins such as FtsZ, which is essential for bacterial cell division.
Case Study: Antibacterial Mechanism
In a study examining the binding affinity of 5,6-Dimethoxy-3-phenyl derivatives to FtsZ in Staphylococcus aureus, fluorescence spectroscopy revealed that these compounds stabilize FtsZ polymers and inhibit its GTPase activity. This interaction suggests a novel target for antibacterial drug development.
Table 2: Antibacterial Activity Against Selected Strains
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Dimemebfe | MRSA | 32 µg/mL |
| Dimemebfe | VRE | 64 µg/mL |
| Control | MRSA (Vancomycin) | 1 µg/mL |
Toxicological Assessment
Safety evaluations indicate that while the compound exhibits promising biological activities, it also requires careful consideration regarding toxicity. Preliminary studies suggest minimal cytotoxicity towards mammalian cells at effective concentrations used in antibacterial assays.
Current Research Directions
Ongoing research aims to further explore the structure-activity relationship (SAR) of this compound and its derivatives. Future studies may focus on:
- Enhanced Derivative Synthesis : Developing more potent analogs with reduced toxicity.
- Mechanistic Studies : Elucidating detailed pathways involved in both anticancer and antibacterial activities.
- In Vivo Studies : Evaluating efficacy and safety in animal models to advance toward clinical applications.
属性
IUPAC Name |
5,6-dimethoxy-3-phenyl-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c1-20-17-9-8-14-15(18(17)21-2)10-13(11-16(14)19)12-6-4-3-5-7-12/h3-9,13H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USXIKZJOBQKJFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)CC(C2)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













